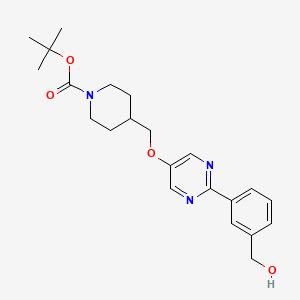

Tert-butyl 4-(((2-(3-(hydroxymethyl)phenyl)pyrimidin-5-yl)oxy)methyl)piperidine-1-carboxylate

Description

This compound features a piperidine core substituted with a tert-butyl carbamate group and a pyrimidine ring linked via an oxymethyl bridge. 1). Such structural motifs are common in medicinal chemistry, particularly in kinase inhibitors and antiviral agents, due to their ability to engage with hydrophobic pockets and catalytic sites .

Properties

Molecular Formula |

C22H29N3O4 |

|---|---|

Molecular Weight |

399.5 g/mol |

IUPAC Name |

tert-butyl 4-[[2-[3-(hydroxymethyl)phenyl]pyrimidin-5-yl]oxymethyl]piperidine-1-carboxylate |

InChI |

InChI=1S/C22H29N3O4/c1-22(2,3)29-21(27)25-9-7-16(8-10-25)15-28-19-12-23-20(24-13-19)18-6-4-5-17(11-18)14-26/h4-6,11-13,16,26H,7-10,14-15H2,1-3H3 |

InChI Key |

CNDMSKIQCSCCKB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)COC2=CN=C(N=C2)C3=CC=CC(=C3)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(((2-(3-(hydroxymethyl)phenyl)pyrimidin-5-yl)oxy)methyl)piperidine-1-carboxylate typically involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediate products .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing waste and energy consumption. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, ensures the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(((2-(3-(hydroxymethyl)phenyl)pyrimidin-5-yl)oxy)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can undergo reduction reactions to modify the pyrimidine ring or the piperidine moiety.

Substitution: Nucleophilic substitution reactions can occur at the hydroxymethyl group or the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while nucleophilic substitution can introduce various functional groups into the molecule .

Scientific Research Applications

Tert-butyl 4-(((2-(3-(hydroxymethyl)phenyl)pyrimidin-5-yl)oxy)methyl)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-(((2-(3-(hydroxymethyl)phenyl)pyrimidin-5-yl)oxy)methyl)piperidine-1-carboxylate involves its role as a linker in PROTACs. PROTACs function by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The compound’s structure allows it to effectively bridge the target protein and the E3 ligase, facilitating the formation of a ternary complex and promoting protein degradation .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogues include diarylpyrimidines and triazolyl-piperidine derivatives (Table 1). Key differences lie in:

- Pyrimidine substituents: The hydroxymethylphenyl group contrasts with cyano (15b, 15c) or methylthio/sulfonyl groups ( compounds) .

- Linker groups : The oxymethyl bridge differs from acrylamide (15b, 15c) or triazole-based linkers () .

- Heterocyclic cores : Piperidine (target, 15b) vs. pyrrolidine (15c) or triazole-fused piperidine () .

Table 1. Structural and Physicochemical Comparison

*Inferred from structure; †Calculated using PubChem formula.

Biological Activity

The compound Tert-butyl 4-(((2-(3-(hydroxymethyl)phenyl)pyrimidin-5-yl)oxy)methyl)piperidine-1-carboxylate , also known by its CAS number 1208338-94-6 , is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including structure-activity relationships (SAR), experimental findings, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 399.48 g/mol . The structure features a piperidine ring, a pyrimidine moiety, and a hydroxymethyl phenyl group, which are critical for its biological activity.

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C22H29N3O4 |

| Molecular Weight | 399.48 g/mol |

| Key Functional Groups | Piperidine, Pyrimidine, Hydroxymethyl Phenyl |

Antimicrobial Properties

Research has indicated that derivatives of piperidine exhibit significant antimicrobial properties. In particular, studies have focused on the inhibition of specific enzymes related to microbial growth. For instance, compounds similar to this compound have been tested for their ability to inhibit MenA enzyme activity in Mycobacterium tuberculosis, showing promising results in reducing bacterial viability .

Kinase Inhibition

The compound has also been studied for its potential as an inhibitor of various kinases involved in cellular signaling pathways. A study highlighted that certain pyrimidine derivatives can effectively inhibit plasmodial kinases such as PfGSK3 and PfPK6, which are crucial targets for antimalarial drug development . The structure of this compound suggests that it may interact similarly due to the presence of the pyrimidine ring.

Structure-Activity Relationship (SAR)

A detailed SAR analysis of similar compounds indicates that modifications to the piperidine and pyrimidine moieties can significantly affect biological activity. For example, the introduction of various substituents on the aromatic ring has been shown to enhance potency against specific targets .

Table: SAR Insights from Related Compounds

| Compound | Modification | IC50 (nM) | Target |

|---|---|---|---|

| Compound A | Hydroxymethyl group addition | 17 | PfCDPK1 |

| Compound B | Trifluoromethyl substitution | 181 | PfPK6 |

| Tert-butyl derivative | Piperidine modification | TBD | MenA |

Case Study 1: Antimycobacterial Activity

In a recent study, various piperidine derivatives were synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. The results indicated that compounds with structural similarities to this compound exhibited significant inhibitory effects on bacterial growth, suggesting potential as therapeutic agents .

Case Study 2: Antimalarial Potential

Another research effort focused on evaluating the antimalarial properties of pyrimidine-containing compounds. The study found that certain analogs demonstrated potent inhibition against Plasmodium falciparum kinases, indicating a possible pathway for developing new antimalarial drugs based on the scaffold of this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.